molecular formula C11H11F3O2 B8550334 4-Methoxy-1-trifluoromethyl-indan-1-ol

4-Methoxy-1-trifluoromethyl-indan-1-ol

Cat. No.: B8550334
M. Wt: 232.20 g/mol
InChI Key: JGFQITOVMAFCFW-UHFFFAOYSA-N
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Description

4-Methoxy-1-trifluoromethyl-indan-1-ol is a bicyclic indanol derivative featuring a methoxy group at the 4-position and a trifluoromethyl (-CF₃) group at the 1-position of the indan ring, alongside a hydroxyl (-OH) substituent. The indan core (a fused benzene and cyclopentane system) imparts rigidity and distinct electronic properties, while the -CF₃ group enhances lipophilicity and metabolic stability, making such compounds relevant in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

4-methoxy-1-(trifluoromethyl)-2,3-dihydroinden-1-ol

InChI

InChI=1S/C11H11F3O2/c1-16-9-4-2-3-8-7(9)5-6-10(8,15)11(12,13)14/h2-4,15H,5-6H2,1H3

InChI Key

JGFQITOVMAFCFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1CCC2(C(F)(F)F)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Trifluoromethyl and Methoxy Groups

(a) 2,2,2-Trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-(thiophen-2-yl)ethan-1-ol (3h)
  • Core Structure: Indole (heterocyclic with nitrogen) vs. indanol (bicyclic hydrocarbon).
  • Substituents: A -CF₃ group is part of a ketone-derived ethanol moiety, unlike the indanol’s direct -CF₃ substitution. A 5-methoxy group is present on the indole ring.
  • Synthesis : Prepared via reaction of 5-methoxyindole with a trifluoromethyl ketone in water using K₂CO₃ and n-Bu₄PBr as catalysts .
  • Key Differences: The indole core introduces nitrogen-based reactivity, while the ketone-derived -CF₃ group may alter polarity compared to the indanol’s direct -CF₃ substitution.
(b) 4-Methoxy-3-(4-methoxybenzyl)-1H-indole (3y)
  • Core Structure : Indole with a 4-methoxybenzyl substituent at position 3.
  • Substituents : Dual methoxy groups (indole and benzyl) but lacks -CF₃.
  • Synthesis : Achieved via alkylation of 4-methoxyindole, yielding 88% product after flash chromatography .
  • Key Differences: The absence of -CF₃ reduces electron-withdrawing effects, while the benzyl group increases steric bulk compared to the indanol derivative.
(c) 2-(4-(Trifluoromethyl)phenyl)ethan-1-ol
  • Core Structure: Linear phenyl-ethanol vs. bicyclic indanol.
  • Substituents : -CF₃ on the phenyl ring and a terminal -CH₂CH₂OH group.
  • Synthesis : Derived from 4-(trifluoromethyl)phenylacetic acid, yielding 75% product after silica chromatography .
  • 19F NMR : δ = -62.4 ppm, characteristic of aromatic -CF₃ groups .

Substituent Effects on Physicochemical Properties

Table 1: Comparative Data for Key Compounds
Compound Core Substituents 19F NMR (δ, ppm) Yield (%) Reference
4-Methoxy-1-trifluoromethyl-indan-1-ol Indanol 4-OCH₃, 1-CF₃, 1-OH ~-62* N/A Target
3h (Indole derivative) Indole 5-OCH₃, -CF₃ (ketone) N/A N/A
3y (Benzyl-indole) Indole 4-OCH₃, 3-(4-OCH₃-benzyl) N/A 88
2-(4-CF₃-phenyl)ethanol Phenyl 4-CF₃, -CH₂CH₂OH -62.4 75

*Inferred from analogous -CF₃ environments in .

Key Observations:

Electronic Effects : The -CF₃ group’s strong electron-withdrawing nature is consistent across compounds, but its position on a bicyclic indan (target) vs. a linear phenyl () may modulate resonance and inductive effects.

Synthetic Yields: Indole derivatives (e.g., 3y) show higher yields (88%) compared to phenyl-ethanols (75%), possibly due to stabilized intermediates in indole alkylation .

Spectral Signatures: The -CF₃ group in phenyl-ethanols exhibits 19F NMR shifts near -62 ppm, a benchmark for predicting similar shifts in the target indanol .

Reactivity and Functionalization Potential

  • Indanols vs. Indoles: The hydroxyl group in indanols may participate in hydrogen bonding, enhancing solubility, whereas indoles (e.g., 3y, 3h) prioritize π-π stacking via their aromatic systems.
  • Trifluoromethyl Group: In phenyl-ethanols (), the -CF₃ group stabilizes adjacent carbocations, aiding further functionalization. This reactivity could extend to the target indanol for drug derivatization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methoxy-1-trifluoromethyl-indan-1-ol, and how do reaction conditions influence yield?

  • Methodology : Begin with indanone derivatives as precursors. Oxidation of the indan core using trifluoromethylation reagents (e.g., Ruppert-Prakash reagent) under anhydrous conditions, followed by methoxylation via nucleophilic substitution (e.g., NaOMe in DMF). Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like 1-carboxylic acid derivatives (common in over-oxidation) .
  • Data Consideration : Compare yields under varying temperatures (0°C vs. room temperature) and solvent polarities. Polar aprotic solvents (e.g., DMSO) enhance methoxy group incorporation but may increase side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Use a combination of 1H^{1}\text{H}/19F^{19}\text{F} NMR to confirm trifluoromethyl and methoxy group positions. IR spectroscopy identifies hydroxyl stretches (~3200–3600 cm1^{-1}) and C-F bonds (~1100–1250 cm1^{-1}). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities .
  • Data Contradiction : If NMR signals overlap (e.g., aromatic protons), employ 2D techniques (COSY, HSQC) or deuterated solvent shifts for clarity .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Conduct kinetic studies using model reactions (e.g., SNAr with amines). Compare rate constants with non-fluorinated analogs. Computational DFT calculations (e.g., Gaussian) can map electron density shifts and activation barriers.
  • Data Analysis : The trifluoromethyl group reduces electron density at the indan core, accelerating nucleophilic attack but may sterically hinder bulkier reagents . Contrast this with methoxy’s electron-donating effects, which stabilize intermediates .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

  • Methodology : Replicate assays (e.g., enzyme inhibition) under standardized conditions (pH, temperature). Validate purity via HPLC (>98%) to exclude confounding byproducts. Cross-reference with docking studies (AutoDock Vina) to identify binding site interactions vs. off-target effects .
  • Case Study : If one study reports IC50_{50} = 5 µM against Protein X, but another finds no activity, check assay parameters (e.g., co-solvents like DMSO may denature proteins at high concentrations) .

Q. How can computational modeling predict the compound’s metabolic stability in pharmacokinetic studies?

  • Methodology : Use QSAR models (e.g., SwissADME) to predict CYP450 metabolism sites. Simulate oxidative pathways (e.g., hydroxylation at C4) and compare with in vitro microsomal assays. Validate with isotopic labeling (e.g., 14C^{14}\text{C}-tracking in rat hepatocytes) .
  • Data Integration : Align in silico predictions with experimental HPLC-MS/MS fragmentation patterns to identify major metabolites .

Data Contradiction and Experimental Design

Q. How should researchers address conflicting thermal stability data (e.g., TGA vs. DSC results)?

  • Methodology : Perform TGA under inert (N2_2) and oxidative (O2_2) atmospheres to distinguish decomposition pathways. Pair with DSC to detect phase transitions (e.g., melting points) and recrystallization events. Cross-validate with kinetic models (e.g., Flynn-Wall-Ozawa) to estimate activation energies .
  • Example : If TGA indicates decomposition at 150°C but DSC shows endothermic peaks at 120°C, investigate polymorphic forms or hydrate formation .

Q. What experimental controls are critical when studying the compound’s enantioselective synthesis?

  • Methodology : Use chiral HPLC or capillary electrophoresis to monitor enantiomeric excess (ee%). Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-metal complexes). Include racemic controls and spiked samples to validate analytical methods .
  • Pitfalls : Trace metal contaminants in catalysts can skew ee%; pre-treat reagents with chelating agents (e.g., EDTA) .

Methodological Resources

  • Spectral Databases : PubChem (CID: 118704358 for analogous structures) , CAS Common Chemistry (DTXSID70609064) .
  • Computational Tools : Gaussian for DFT, AutoDock Vina for docking .
  • Safety Protocols : Adhere to EPA DSSTox guidelines for handling fluorinated compounds (e.g., PPE, fume hoods) .

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